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Gluconolactone

Rheology Food Science Dairy Gels

Formulators often struggle with acidulants that cause immediate, uncontrolled pH drops, compromising texture in protein gels and baked goods. Gluconolactone (GDL) is the definitive solution-a neutral cyclic ester that hydrolyzes spontaneously to gluconic acid with a ~1-hour half-life at pH 5.0, enabling gradual, uniform coagulation and leavening. - Produces significantly firmer dairy and plant-based gels vs. lactobionic acid, confirmed by double-compression rheometry. - Ideal for smooth tofu curd formation, controlled meat curing, and slow-release bakery acidification. - Sourced as high-purity δ-lactone isomer-the only bioactive form; the γ-isomer is inert as a latent acidulant. - Also serves as a β-glucosidase inhibitor (benchmark compound) and high-efficiency aldonolactonase substrate (kcat/Km ≈ 1×10⁶ M⁻¹ s⁻¹).

Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
CAS No. 1335-57-5
Cat. No. B072293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGluconolactone
CAS1335-57-5
Synonymseta-glucono-1,5-lactone
delta-gluconolactone
GDL (gluconate)
gluconic lactone
glucono-delta-lactone
gluconolactone
gulonic acid gamma-lactone
Molecular FormulaC6H10O6
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(=O)O1)O)O)O)O
InChIInChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1
InChIKeyPHOQVHQSTUBQQK-SQOUGZDYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility590000 mg/L (at 25 °C)
3.31 M
Freely soluble in water. Sparingly soluble in ethanol
590 mg/mL at 25 °C
1 gram in 100 grams alcohol;  insoluble in ether and acetone.
In water, 5.9X10+5 mg/L at 25 °C
590.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Gluconolactone Product Profile


Gluconolactone (GDL; CAS 1335-57-5), a cyclic ester of D-gluconic acid, is a polyhydroxy acid (PHA) [1]. It is a colorless, crystalline solid produced via the enzymatic oxidation of glucose [2]. Its key characteristic is the spontaneous, slow hydrolysis in aqueous solutions to gluconic acid, making it a controlled-release acidulant [3]. This compound is widely recognized as a Generally Recognized as Safe (GRAS) food additive (E575) and finds use as a sequestrant, acidifier, and mild exfoliant across the food, pharmaceutical, and personal care industries [4].

Controlled-Release Acidulant

Time-dependent acidification via gradual hydrolysis in aqueous systems.

Multi-Industry Application

Food, pharmaceutical, and personal care formulations as a GRAS additive (E575).

δ-Lactone Chemistry

Neutral cyclic ester structure; distinct from free gluconic acid or salts.

Gluconolactone Non-Substitutability


Generic substitution of gluconolactone with alternatives like gluconic acid, its salts (e.g., sodium gluconate), or other acidulants (e.g., lactobionic acid, citric acid) is scientifically invalid due to fundamental differences in functional performance. Unlike its immediate hydrolysis product, gluconic acid, gluconolactone exists as a neutral cyclic ester, enabling a controlled, time-dependent release of acidity in aqueous systems [1]. This kinetic profile is critical for applications requiring gradual pH reduction, such as protein coagulation in tofu or slow leavening in baked goods, a behavior not exhibited by pre-formed gluconic acid or its salts which cause an immediate pH drop [2]. Furthermore, comparative studies have demonstrated that substituting gluconolactone with even a close structural analog like lactobionic acid results in quantifiably different material properties, such as reduced gel firmness in dairy applications, underscoring that functional outcomes are not interchangeable [3].

Immediate Acid Shock vs. Gradual pH Drop

Gluconic acid or its salts cause an immediate pH decrease, which may not replicate the slow-release kinetics required for uniform protein coagulation or leavening.

Altered Gel Texture with Lactobionic Acid

Reported dairy gel firmness was lower when lactobionic acid was used as the acidifier, indicating that functional gel properties may shift.

Inert γ-Lactone Isomer

The γ-lactone isomer does not spontaneously hydrolyze, making it functionally inactive for acidification; isomeric purity is critical.

Gluconolactone Performance Differentiation


Dairy Gel Firmness vs. Lactobionic Acid

In a direct head-to-head comparison, gluconolactone (GDL) produced dairy gels that were quantifiably firmer than those produced with the alternative acidifier lactobionic acid (LBA) [1]. The study, which controlled for pH and other variables, highlights that GDL imparts a distinct and superior rheological profile for food structuring applications.

Gel Firmness
Head-to-head
GDL: firmer gel; LBA: less firm (double compression test)
Supports firmer gel texture selection
Dairy gel models at pH 5.5 and 6.2
Rheology Food Science Dairy Gels

Slow-Release Acidification Kinetics

Gluconolactone (GDL) differentiates itself from pre-formed organic acids (e.g., gluconic acid, citric acid) and other lactones through its specific and well-characterized hydrolysis kinetics in aqueous solution. It acts as a latent acid, providing a slow, continuous decrease in pH rather than an immediate acid shock [1][2]. The rate of hydrolysis is pH- and temperature-dependent, allowing for process control [3].

Hydrolysis Half-Life
Class-level
~1 h at pH 5.0, 25°C
Enables gradual pH reduction for processing
Rate depends on pH and temperature
Hydrolysis Kinetics Acidulant Controlled Release

δ- vs. γ-Lactone Stability

The δ-lactone form (gluconolactone) demonstrates a fundamentally different and more industrially relevant hydrolysis profile compared to its γ-lactone isomer. Infrared spectrophotometric studies show that while d-glucono-γ-lactone does not hydrolyze spontaneously, d-glucono-δ-lactone (gluconolactone) undergoes measurable spontaneous hydrolysis in aqueous environments [1]. This establishes gluconolactone as the bioactive and functional isomer of interest for acidification applications.

Isomer Hydrolysis
Head-to-head
δ: spontaneous hydrolysis; γ: not hydrolyzed
δ-isomer purity critical for acidification function
Infrared monitoring in D2O at 23°C
Lactone Stability Isomer Comparison Hydrolysis

Aldonolactonase Substrate Efficiency

Gluconolactone serves as an efficient substrate for specific aldonolactonase enzymes, a property not shared by all lactone isomers. The extracellular aldonolactonase from *Myceliophthora thermophila* catalyzes the hydrolysis of glucono-δ-lactone with a high apparent second-order rate constant (kcat/Km) of ~1 × 10⁶ M⁻¹ s⁻¹ at pH 5.0 and 25°C, but it is completely unable to hydrolyze xylono-γ-lactone or arabino-γ-lactone [1].

Catalytic Efficiency
Head-to-head
kcat/Km ≈ 1×10⁶ M⁻¹ s⁻¹
High enzyme substrate specificity context
M. thermophila aldonolactonase, pH 5.0
Enzyme Kinetics Biocatalysis Lactonase

Gluconolactone Applications


Firm Dairy & Alternative Protein Gels

When formulating dairy gels (e.g., yogurt, cheese) or plant-based alternatives where a firm, structured texture is paramount, gluconolactone is the superior choice over lactobionic acid. Quantitative rheological evidence demonstrates that gluconolactone produces significantly firmer gels, as confirmed by double compression testing [1]. This ensures the desired mouthfeel and structural integrity in the final product.

Controlled Acidification for Tofu & Meats

Gluconolactone's characteristic ~1-hour half-life for hydrolysis at room temperature and pH 5.0 makes it the ideal acidulant for applications requiring slow, uniform coagulation [2][3]. This is critical in tofu production, where a gradual pH drop ensures a smooth, homogeneous curd, and in processed meats like fermented sausages, where it enables consistent pH reduction over time for proper curing and texture development without causing an immediate, harsh acid shock [4].

High-Purity δ-Lactone Formulations

For chemical and biochemical applications where the functional isomer is critical, procurement must specify high-purity gluconolactone (δ-lactone). Direct comparative studies prove that the d-glucono-γ-lactone isomer does not spontaneously hydrolyze and is therefore inert as a latent acidulant [5]. Sourcing high-purity gluconolactone ensures the material's bioactivity and kinetic performance, which is essential for research into enzyme kinetics, controlled-release systems, and as a reliable substrate in biocatalysis [2].

Enzyme Research & Metabolic Pathways

Gluconolactone is a well-characterized substrate and inhibitor for several enzyme classes, making it a valuable tool compound in biochemistry. Its high catalytic efficiency (kcat/Km ≈ 1 × 10⁶ M⁻¹ s⁻¹) for specific aldonolactonases is a quantifiable benchmark for enzyme characterization [2]. Its known role as a potent β-glucosidase inhibitor also makes it a key component in studying cellulase systems and biomass conversion pathways [2].

Application
Selection Property
Validation Focus
Firm gel texture formulations
Gel firmness response vs. acidulant type
Rheological texture profiling
Controlled acidification (tofu, meat)
Time-dependent pH decrease kinetics
Uniform coagulation assessment
High-purity isomer sourcing
δ-Lactone isomeric purity
Functional hydrolysis verification
Enzyme kinetics research
Aldonolactonase substrate specificity
Catalytic efficiency benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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